![molecular formula C₂₅H₂₆N₆O₂ B1145320 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one CAS No. 1839099-22-7](/img/structure/B1145320.png)
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one is a complex organic compound with the molecular formula C25H26N6O2 It is characterized by a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Phenoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a phenoxy group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, often using a piperidine derivative.
Final Coupling with Propanone: The final step involves coupling the intermediate with propanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Oncology
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidin structure may exhibit anti-cancer properties. The compound has shown promise in targeting specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit certain kinases involved in tumor growth, making it a candidate for further investigation in cancer therapies .
Neuropharmacology
The neuropharmacological potential of this compound is also noteworthy. The piperidine component is often associated with neuroactive properties, which could lead to applications in treating neurological disorders. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems and its potential role in conditions such as depression or anxiety .
Synthesis of Derivatives
The ability to synthesize derivatives of this compound allows for the exploration of structure-activity relationships (SAR). Various synthetic pathways have been developed to modify functional groups and enhance biological activity. For instance, researchers have reported methods for synthesizing amorphous and crystalline forms of the compound with high yield and purity, which are essential for drug formulation .
Pharmaceutical Development
The compound is also linked to the development of novel pharmaceuticals. It has been associated with Ibrutinib, a well-known drug used in the treatment of chronic lymphocytic leukemia (CLL) and other malignancies. The synthesis processes for Ibrutinib derivatives often involve this compound as a precursor, highlighting its significance in drug development pipelines .
Case Study 1: Anti-Cancer Activity
A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated that modifications to the piperidine ring can significantly enhance cytotoxicity against cancer cell lines. The specific derivative containing the 4-amino-3-(4-phenoxyphenyl) substitution showed increased potency compared to other analogs, suggesting a targeted approach in designing anti-cancer agents.
Case Study 2: Neuroactive Properties
In neuropharmacology research, compounds similar to 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one were tested for their effects on serotonin receptors. Results indicated potential anxiolytic effects, warranting further exploration into their mechanism of action and therapeutic applications in mood disorders.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazolo Ring : Utilizing appropriate precursors to construct the pyrazolo[3,4-d]pyrimidine framework.
- Piperidine Attachment : Introducing the piperidine moiety through nucleophilic substitution reactions.
- Final Modifications : Adjusting substituents on the propanone part to optimize biological activity.
These synthetic routes are crucial for producing various derivatives with enhanced pharmacological profiles.
Mécanisme D'action
The mechanism of action of 1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 3-amino-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, hydrochloride (12): This compound is similar in structure but includes a hydrochloride salt form.
1-Propanone, 3-amino-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-, dihydrochloride: Another similar compound with a different salt form.
Uniqueness
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one is unique due to its specific substitution pattern and the presence of the phenoxyphenyl group, which may confer distinct biological activity compared to other similar compounds.
Activité Biologique
1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one, also known as a derivative of Ibrutinib, is a compound that has garnered significant attention in pharmaceutical research due to its potential as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound's molecular formula is C25H24N6O2 with a molecular weight of 440.50 g/mol. It features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is essential for its biological activity.
The compound primarily functions as an irreversible inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme critical in B-cell receptor signaling pathways. By inhibiting BTK, this compound disrupts the survival and proliferation of B-cells, making it particularly effective against B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) .
Antitumor Efficacy
In preclinical studies, the compound demonstrated dose-dependent tumor growth suppression in xenograft mouse models. Specifically, in models inoculated with H1975 and PC9 cells, it effectively reduced tumor size without significant toxicity to the host . This suggests a favorable therapeutic index for further development.
Pharmacological Studies
Pharmacological evaluations have indicated that this compound exhibits potent activity against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:
Cell Line | IC50 (µM) | Effect |
---|---|---|
H1975 | 0.5 | Significant growth inhibition |
PC9 | 0.7 | Moderate growth inhibition |
CLL Patient-Derived | 0.3 | High sensitivity |
MCL Patient-Derived | 0.4 | High sensitivity |
Case Studies
Several case studies have highlighted the clinical potential of this compound:
-
Case Study 1: CLL Treatment
- A patient with relapsed CLL was treated with the compound in combination with standard chemotherapy. Results showed a complete response after three cycles, indicating its potential as an effective treatment option for resistant forms of the disease.
-
Case Study 2: MCL Management
- In another study involving patients with MCL, administration of the compound led to significant reductions in tumor burden and improved overall survival rates compared to historical controls receiving conventional therapies.
Safety Profile
The safety profile of this compound appears favorable based on available data. In animal models, it exhibited low toxicity at therapeutic doses. Common side effects observed were mild gastrointestinal disturbances and transient liver enzyme elevations, which resolved upon discontinuation .
Propriétés
IUPAC Name |
1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h3-5,8-13,16,18H,2,6-7,14-15H2,1H3,(H2,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGRQCNRPWIQJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.